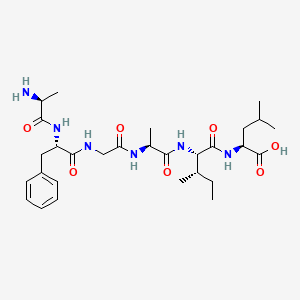
H-Ala-Phe-Gly-Ala-Ile-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ala-Phe-Gly-Ala-Ile-Leu-OH is a peptide consisting of six amino acids: alanine, phenylalanine, glycine, alanine, isoleucine, and leucine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS-esters are used for labeling peptides with fluorescent dyes.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while substitution reactions can yield fluorescently labeled peptides.
科学研究应用
Peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents or diagnostic tools due to their ability to interact with specific biological targets.
Industry: Used in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism by which peptides exert their effects often involves binding to specific receptors or enzymes. This interaction can trigger a cascade of molecular events, leading to a biological response. For example, peptides can act as enzyme inhibitors, blocking the active site and preventing substrate binding.
相似化合物的比较
Similar Compounds
H-Ala-Gly-Phe-Ala-Ile-Leu-OH: A similar peptide with a different sequence order.
H-Gly-Ala-Phe-Ile-Leu-OH: A shorter peptide missing one alanine residue.
H-Ala-Phe-Gly-Ala-Ile-Val-OH: A peptide with valine instead of leucine.
Uniqueness
The uniqueness of H-Ala-Phe-Gly-Ala-Ile-Leu-OH lies in its specific sequence, which determines its structure and function. The presence of hydrophobic amino acids like isoleucine and leucine can influence its interaction with lipid membranes, making it useful in studies related to membrane proteins.
属性
CAS 编号 |
574749-68-1 |
|---|---|
分子式 |
C29H46N6O7 |
分子量 |
590.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H46N6O7/c1-7-17(4)24(28(40)34-22(29(41)42)13-16(2)3)35-26(38)19(6)32-23(36)15-31-27(39)21(33-25(37)18(5)30)14-20-11-9-8-10-12-20/h8-12,16-19,21-22,24H,7,13-15,30H2,1-6H3,(H,31,39)(H,32,36)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t17-,18-,19-,21-,22-,24-/m0/s1 |
InChI 键 |
QUDSNFZLHLEZEU-NKPWQZCCSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


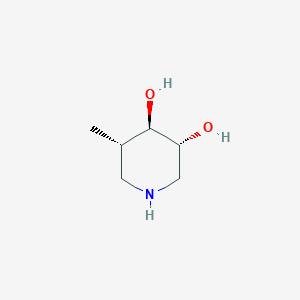

![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
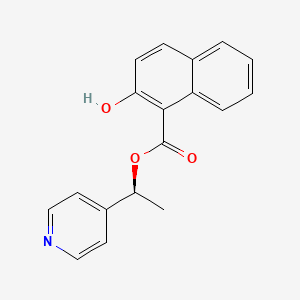
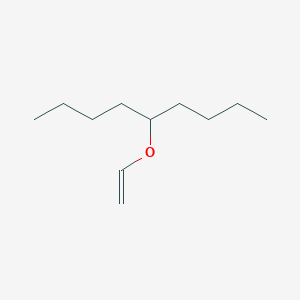
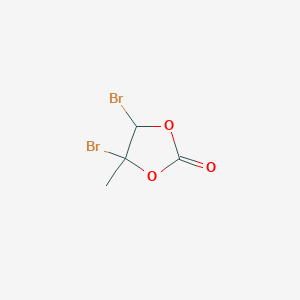
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
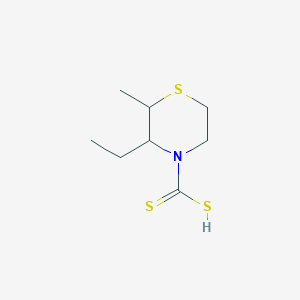
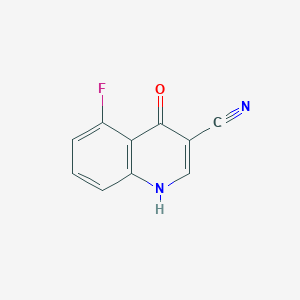
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
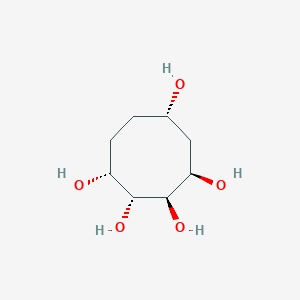
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
